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Compound of Interest

Compound Name: 1H-azirine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Nature of 1H-Azirine

1H-Azirine is a three-membered, unsaturated heterocyclic compound containing a nitrogen
atom. As a structural isomer of the more stable and well-characterized 2H-azirine, 1H-azirine is
of significant theoretical interest due to its high ring strain and antiaromatic character. However,
these same properties contribute to its extreme instability and transient nature, making its
isolation and experimental characterization under standard conditions exceptionally
challenging. Most attempts to synthesize and isolate 1H-azirine have resulted in its rapid
rearrangement to the tautomeric 2H-azirine or other decomposition products.[1][2]

Consequently, the available spectroscopic data for 1H-azirine is sparse and largely confined to
low-temperature matrix isolation studies, primarily utilizing infrared (IR) spectroscopy to identify
it as a short-lived intermediate.[1][2] This guide provides a comprehensive overview of the
known experimental spectroscopic data for 1H-azirine, supplemented by a significant body of
theoretical data from computational studies, which are crucial for understanding its properties.
We also detail the experimental protocols used to generate and detect this transient species
and provide visualizations of key processes.

Spectroscopic Data

Due to the challenges in isolating 1H-azirine, a clear distinction must be made between the
limited experimental data and the more extensive theoretical predictions.
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Infrared (IR) Spectroscopy

IR spectroscopy is the primary experimental technique that has been successfully used to
detect 1H-azirine as a transient species at cryogenic temperatures. The key identifying feature
is the C=C stretching vibration.

Table 1: Experimental and Theoretical Infrared (IR) Spectroscopic Data for 1H-Azirine

. . Experimental Frequency Theoretical (Calculated)
Vibrational Mode . .
(cm~*) (in Ar matrix) Frequency (cm~*)

Various computational

C=C Stretch 1867-1890[1] _ .
methods predict this band

Not definitively assigned
N-H Stretch _ ~3300 - 3500
experimentally

Not definitively assigned
C-H Stretch _ ~3000 - 3100
experimentally

) ) Not definitively assigned Multiple bands predicted at
Ring Deformations . ,
experimentally lower frequencies

Note: The experimental values are for substituted 1H-azirines generated photochemically at
very low temperatures. Theoretical values are general predictions from various ab initio and
DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, there is no reported experimental NMR data for the parent 1H-azirine due to its
instability. However, computational methods, such as the Gauge-Including Atomic Orbital
(GIAO) method, have been used to predict its *H and 3C NMR chemical shifts.[3][4][5][6][7]
These theoretical values are invaluable for any future attempts at experimental detection.

Table 2: Predicted *H and 3C NMR Chemical Shifts for 1H-Azirine (Theoretical Data)
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Nucleus Predicted Chemical Shift (8, ppm)
1H (vinyl) 7.0-8.0

1H (N-H) 40-5.0

13C (vinyl) 110-120

Note: These are approximate values derived from various computational studies. Actual

experimental values, if ever obtained, may vary.

UV-Vis Spectroscopy

Similar to NMR, there is no available experimental UV-Vis absorption data for 1H-azirine.
Time-dependent density functional theory (TD-DFT) calculations are used to predict its

electronic transitions.[8][9][10]

Table 3: Predicted UV-Vis Absorption Data for 1H-Azirine (Theoretical Data)

Transition Predicted Amax (nm)
n- T ~250 - 300
m~-T ~180 - 220

Note: These are theoretical predictions and the actual absorption maxima may be influenced by
solvent and substitution.

Mass Spectrometry

Direct mass spectrometric analysis of 1H-azirine is not feasible due to its short lifetime. Its
existence is sometimes inferred from the fragmentation patterns of larger molecules where it is
proposed as a transient intermediate. Theoretical fragmentation patterns can be predicted, but
these are not a substitute for experimental data on the isolated molecule.

Experimental Protocols
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The primary experimental method for observing 1H-azirine is matrix isolation infrared

spectroscopy. This technique involves trapping the highly reactive molecule in an inert solid

matrix at cryogenic temperatures, which inhibits its decomposition and allows for spectroscopic

analysis.

Generation and Trapping of 1H-Azirine via Photolysis of
a Vinyl Azide

Precursor Preparation: A suitable precursor, such as a vinyl azide, is synthesized and
purified.[11]

Matrix Gas Preparation: A mixture of the vinyl azide precursor and a large excess of an inert
matrix gas (e.g., argon or nitrogen) is prepared in the gas phase. A typical mixing ratio is
1:1000 (precursor:matrix).

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., Csl or KBr)
cooled to a very low temperature (typically 4-12 K) by a closed-cycle helium cryostat. This is
done under high vacuum to prevent contamination.

Pre-photolysis Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.

In-situ Photolysis: The matrix is irradiated in-situ with UV light of a specific wavelength (e.qg.,
from a mercury arc lamp with filters) to induce the decomposition of the vinyl azide. This
process is believed to proceed via a vinylnitrene intermediate which then cyclizes to form
1H-azirine.[11]

Post-photolysis Spectrum: IR spectra are recorded periodically during and after photolysis to
monitor the disappearance of the precursor's absorption bands and the appearance of new
bands corresponding to the photoproducts, including the characteristic C=C stretching
vibration of 1H-azirine.

Annealing: In some cases, the matrix is carefully warmed by a few Kelvin to allow for minor
diffusion and potential secondary reactions, which can help in the identification of species.

Mandatory Visualizations
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Experimental Workflow for Matrix Isolation
Spectroscopy
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Caption: Workflow for the generation and spectroscopic detection of 1H-azirine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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